![molecular formula C14H20N2O2S B5531674 (3R*,4R*)-3-cyclobutyl-4-methyl-1-(1,3-thiazol-4-ylacetyl)-3-pyrrolidinol](/img/structure/B5531674.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(1,3-thiazol-4-ylacetyl)-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of thiazole-based compounds, including those similar in structure to the molecule , often involves cyclization reactions and the exploration of various substituent effects on the core structure. For example, the synthesis and configurational assignment of related thiazole compounds have been investigated through methods such as X-ray crystallography, NMR spectroscopy, and theoretical calculations, highlighting the complexity and specificity of synthetic routes (Demir, Dinçer, Cukurovalı, & Yilmaz, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(1,3-thiazol-4-ylacetyl)-3-pyrrolidinol" has been characterized using techniques such as FT-IR spectroscopy and single crystal X-ray diffraction. These studies provide insights into the molecule's conformation, crystalline structure, and the interactions that govern its stability and reactivity (Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017).
Chemical Reactions and Properties
Thiazole-based compounds exhibit a wide range of chemical reactions, governed by their functional groups and molecular structure. Research on similar molecules has shown that they can participate in various chemical reactions, including cycloaddition and substitution reactions, which are pivotal for functionalizing the molecule and enhancing its potential applications (Li, Wang, Xu, & Zhu, 2014).
Physical Properties Analysis
The physical properties of thiazole-based molecules, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through experimental studies, including spectroscopic analysis and crystallography (Kavitha, Basappa, Mantelingu, Doreswamy, Prasad, & Rangappa, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are integral to the molecule's potential uses. Experimental and theoretical studies on thiazole and pyrrolidine derivatives have explored these aspects, providing valuable information on the molecule's behavior in chemical reactions and potential for further functionalization (Sen, Dinçer, Cukurovalı, & Yilmaz, 2013).
properties
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-(1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10-6-16(8-14(10,18)11-3-2-4-11)13(17)5-12-7-19-9-15-12/h7,9-11,18H,2-6,8H2,1H3/t10-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMKUSYVPPZXEZ-YGRLFVJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(1,3-thiazol-4-ylacetyl)-3-pyrrolidinol |
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